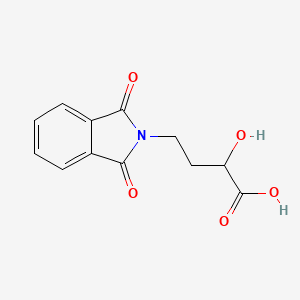

4-Phthalimido-2-hydroxy butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDXODQRCDEZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407425 | |

| Record name | 4-phthalimido-2-hydroxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31701-91-4 | |

| Record name | 4-phthalimido-2-hydroxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Contextualization As a Chiral Chemical Entity

4-Phthalimido-2-hydroxybutyric acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-4-Phthalimido-2-hydroxybutyric acid and (R)-4-Phthalimido-2-hydroxybutyric acid. The stereocenter is located at the second carbon atom, which bears the hydroxyl group. This chirality is a critical aspect of its chemical identity and plays a pivotal role in its applications, particularly in biological systems where stereochemistry often dictates molecular recognition and activity.

The synthesis of enantiomerically pure forms of this compound is a key focus in academic and industrial research. Methods for achieving this include chiral resolution of a racemic mixture, where the two enantiomers are separated, and asymmetric synthesis, where one enantiomer is selectively produced. Chiral resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. sigmaaldrich.com Asymmetric synthesis, on the other hand, often employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A notable example of stereoselective synthesis is the biocatalytic production of the de-protected form, (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a combination of an aldolase (B8822740) and a transaminase. acs.org This enzymatic approach highlights the increasing trend towards green and highly selective methods for producing chiral molecules. The differential biological activities of the resulting enantiopure compounds underscore the importance of stereochemistry. For instance, the R- and S-enantiomers of the related compound 4-amino-3-hydroxybutanoic acid (GABOB) exhibit different potencies and selectivities for GABA receptor subtypes. nih.gov

Key Properties of 4-Phthalimido-2-hydroxybutyric acid:

| Property | Value |

| Molecular Formula | C12H11NO5 |

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid |

| CAS Number (racemate) | 31701-91-4 |

| (S)-enantiomer CAS | 48172-10-7 |

Significance Within Unnatural Amino Acid Chemistry and Peptide Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are invaluable tools in chemical biology and drug discovery, offering the ability to introduce novel chemical and physical properties into peptides and proteins. The incorporation of UAAs can enhance proteolytic stability, modulate biological activity, and introduce probes for studying protein structure and function.

4-Phthalimido-2-hydroxybutyric acid serves as a crucial precursor for the synthesis of a specific type of unnatural amino acid, namely 4-amino-2-hydroxybutyric acid. The phthalimide (B116566) group acts as a stable protecting group for the primary amine, allowing for selective modifications at the hydroxyl and carboxylic acid functionalities. This protecting group can be readily removed under specific conditions to reveal the free amine.

The resulting 4-amino-2-hydroxybutyric acid is a gamma-amino acid analogue with a hydroxyl group at the alpha-position. The incorporation of such modified amino acids into peptide backbones can induce specific secondary structures, such as turns and helices, and can also be used to create peptidomimetics with improved pharmacological properties. nih.gov While direct literature on the incorporation of 4-Phthalimido-2-hydroxybutyric acid into peptides is not abundant, the synthetic utility of its deprotected form is well-established in the context of creating modified peptides. The phthalimido group provides a robust strategy for introducing this valuable UAA into a growing peptide chain during solid-phase or solution-phase peptide synthesis.

Evolution of Research Applications and Synthetic Utility

Enantioselective Synthesis of (S)-(+)-4-Phthalimido-2-hydroxy Butyric Acid

Achieving the synthesis of the specific (S)-enantiomer of 4-phthalimido-2-hydroxy butyric acid necessitates stereochemical control. This is accomplished primarily through two strategies: utilizing the inherent chirality of natural starting materials or inducing chirality through asymmetric reactions.

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to transfer their stereochemistry to the target molecule. Amino acids are excellent precursors for this purpose. L-aspartic acid, in particular, serves as a viable starting point for the synthesis of the (S)-enantiomer of the target compound due to its inherent (S)-chirality and appropriate carbon skeleton. nih.govmdpi.comgoogle.com

A representative synthetic pathway starting from L-aspartic acid involves several key transformations. Initially, the amino group of L-aspartic acid is protected with a phthaloyl group by reacting it with phthalic anhydride (B1165640). The side-chain carboxylic acid is then selectively reduced to a primary alcohol. Subsequent chemical modifications can convert this intermediate into the desired (S)-(+)-4-Phthalimido-2-hydroxy butyric acid. This approach ensures that the stereocenter from the original amino acid is retained in the final product. google.comnih.gov

| Step | Transformation | Key Reagents | Purpose |

| 1 | N-Phthaloylation | Phthalic Anhydride, Heat | Protects the primary amine of L-aspartic acid. |

| 2 | Anhydride Formation | Acetic Anhydride | Activates the carboxylic acid groups for subsequent reactions. google.com |

| 3 | Friedel-Crafts Acylation | Benzene, Lewis Acid (e.g., AlCl₃) | Forms a key keto-acid intermediate by reacting the anhydride with an aromatic ring. google.com |

| 4 | Keto Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduces the ketone to a hydroxyl group, establishing the second chiral center. google.com |

| 5 | Deprotection/Hydrolysis | Acid or Base | Removes any protecting groups from the carboxylic acid to yield the final product. |

This table outlines a conceptual pathway based on established chemical transformations for related molecules.

Asymmetric synthesis creates chiral molecules from achiral or racemic precursors through reactions that favor the formation of one enantiomer over the other. For a molecule like this compound, which is a β-hydroxy γ-amino acid derivative, asymmetric aldol (B89426) reactions represent a powerful and widely used strategy. nih.govnih.govresearchgate.net

In this approach, a chiral auxiliary is attached to a glycine (B1666218) or acetate (B1210297) enolate equivalent. This chiral auxiliary directs the stereochemical course of the aldol reaction with a suitable aldehyde, such as 2-phthalimidoacetaldehyde. The auxiliary's steric and electronic properties guide the approach of the aldehyde, leading to the formation of one diastereomer preferentially. After the reaction, the chiral auxiliary is cleaved, yielding the enantiomerically enriched β-hydroxy γ-amino acid derivative. nih.govnih.gov

Another significant methodology is the diastereoselective hydroxylation of a chiral enolate. rsc.org This involves preparing a chiral β-amino ester and then treating it with a strong base to form an enolate, which is subsequently hydroxylated using an electrophilic oxygen source like a (camphorsulfonyl)oxaziridine. The inherent chirality of the β-amino ester directs the approach of the hydroxylating agent to one face of the enolate, resulting in a highly diastereoselective synthesis of the desired syn or anti product. rsc.org

Racemic Synthetic Routes and Optimization

Racemic synthesis produces an equal mixture of both (R) and (S) enantiomers and is often simpler and more cost-effective than enantioselective synthesis. A common strategy for synthesizing racemic amino acids is the Gabriel synthesis, which can be adapted for this target molecule. quora.com

A plausible racemic route could begin with the reaction of potassium phthalimide with a 4-carbon electrophile, such as ethyl 4-bromo-2-hydroxybutyrate, although direct α-hydroxylation of a precursor is also a viable strategy. A more fundamental approach involves the alkylation of a malonic ester derivative with N-(2-bromoethyl)phthalimide. The resulting product can then be chemically elaborated to introduce the hydroxyl group at the alpha position before hydrolysis and decarboxylation to yield racemic this compound. quora.com

Optimization of racemic syntheses focuses on maximizing yield and minimizing side products. This is achieved by systematically adjusting reaction parameters.

| Parameter | Objective | Typical Adjustments |

| Temperature | Control reaction rate and selectivity. | Lowering temperature can reduce side reactions; heating can overcome activation energy barriers. |

| Solvent | Solubilize reactants and influence reactivity. | Polar aprotic solvents (e.g., DMF, DMSO) are often used for nucleophilic substitutions involving phthalimide. mdpi.com |

| Reagent Stoichiometry | Ensure complete conversion of the limiting reagent. | Using a slight excess of one reagent (e.g., the alkylating agent) can drive the reaction to completion. |

| Reaction Time | Achieve maximum conversion without product degradation. | Monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

Advanced Reaction Conditions and Catalytic Systems

The functional groups of this compound—a carboxylic acid and a secondary alcohol—are amenable to various transformations, such as esterification or amidation. The efficiency of these reactions is greatly improved by specific condensing agents and organic catalysts.

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely used to facilitate the formation of ester and amide bonds from carboxylic acids. bachem.com In a reaction involving this compound, DCC activates the carboxyl group by reacting with it to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate behaves like a carboxylic acid anhydride, readily reacting with a nucleophile, such as an alcohol or amine. organic-chemistry.org

A key advantage of DCC is that the reaction proceeds under mild conditions. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process. peptide.com

To enhance the rate and efficiency of coupling reactions, organic catalysts are often used in conjunction with condensing agents like DCC.

4-Dimethylaminopyridine (B28879) (DMAP): DMAP is a hypernucleophilic acylation catalyst that significantly accelerates esterification reactions, a process known as the Steglich esterification when used with DCC. organic-chemistry.orgresearchgate.netyoutube.com DMAP functions by reacting with the O-acylisourea intermediate formed by DCC and the carboxylic acid. This reaction generates a more reactive N-acylpyridinium salt. organic-chemistry.org This new intermediate is highly susceptible to nucleophilic attack by an alcohol, leading to the rapid formation of the desired ester and regeneration of the DMAP catalyst. The use of even catalytic amounts of DMAP can dramatically increase reaction rates. researchgate.net

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is an additive primarily employed in peptide coupling and other amidation or esterification reactions to improve efficiency and, crucially, to suppress racemization at the adjacent chiral center. peptide.comcreative-peptides.comluxembourg-bio.com When used with a carbodiimide (B86325) like DCC, HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester. creative-peptides.comluxembourg-bio.com This active ester is more stable than the O-acylisourea, which reduces its tendency to form an undesirable N-acylurea byproduct. luxembourg-bio.com More importantly, the HOBt-ester is highly reactive towards amines or alcohols but is less prone to causing racemization of the α-carbon, thus preserving the stereochemical integrity of the molecule. peptide.comcreative-peptides.com

| Catalyst/Additive | Primary Role in Synthesis | Mechanism of Action |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Condensing Agent | Activates carboxylic acid by forming a reactive O-acylisourea intermediate. organic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Acyl-Transfer Catalyst | Reacts with the activated acid to form a highly reactive N-acylpyridinium intermediate, accelerating nucleophilic attack. organic-chemistry.org |

| 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressor | Forms a less racemization-prone but still highly reactive HOBt-ester intermediate. creative-peptides.comluxembourg-bio.com |

Mechanistic Elucidation of Key Synthetic Steps

The formation of this compound typically proceeds via the N-acylation of a 4-amino-2-hydroxybutyric acid derivative with phthalic anhydride or a related phthaloylating agent. This reaction is a variant of the well-known Gabriel synthesis, which is a robust method for preparing primary amines. The presence of a hydroxyl group and a carboxylic acid function on the butyric acid backbone introduces additional complexity regarding selectivity and potential side reactions.

The core of the synthesis is the acylation of the primary amino group of a 4-amino-2-hydroxybutyric acid precursor by phthalic anhydride. Mechanistic investigations into the N-phthaloylation of amino acids reveal a process that can be influenced by solvent, temperature, and the presence of catalysts. nih.govsphinxsai.com

The reaction is generally understood to initiate with the nucleophilic attack of the primary amine onto one of the carbonyl carbons of phthalic anhydride. This step leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer and the opening of the anhydride ring occur, yielding a phthalamic acid intermediate (a monoamide of phthalic acid). The final step involves an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered phthalimide ring. rsc.org

Several conditions have been explored for the N-phthaloylation of amino acids. Thermal methods, often carried out in high-boiling solvents like glacial acetic acid, have been traditionally used. sphinxsai.com Microwave-assisted synthesis has also been reported as an efficient, solvent-free method to produce N-phthaloylated amino acids without racemization. nih.gov

A critical aspect in the synthesis of this compound is the chemoselectivity of the acylation. The starting material contains three nucleophilic centers: the amino group, the hydroxyl group, and the carboxylate group. Under neutral or slightly acidic conditions, the amino group is the most nucleophilic and will preferentially react with the anhydride. However, under strongly acidic conditions, the amino group can be protonated, which would inhibit its nucleophilicity and could favor O-acylation of the hydroxyl group. nih.gov Therefore, careful control of the reaction pH is essential to ensure selective N-acylation. Studies on the chemoselective O-acylation of hydroxyamino acids under acidic conditions highlight the importance of pH in directing the reaction pathway. nih.gov

Table 1: Comparison of Reaction Conditions for N-Phthaloylation of Amino Acids

| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thermal | Glacial Acetic Acid | Reflux | 2 hours | 67-96 | sphinxsai.com |

| Thermal | Toluene | Reflux | Varies | Good | nih.gov |

| Microwave | Solvent-free | - | Short | High | nih.gov |

| Mild Conditions | Water (from amino acid salts) | Room Temperature | Varies | High |

This table is a generalized representation based on literature for various amino acids and may not reflect the exact parameters for 4-amino-2-hydroxybutyric acid.

While specific experimental or computational studies on the reaction intermediates and transition states for the synthesis of this compound are not extensively documented in the public domain, insights can be drawn from analogous systems studied through computational methods like Density Functional Theory (DFT).

DFT studies on the reaction of phthalic anhydrides with amines have provided valuable information on the energetics of the reaction pathway. mdpi.com For the reaction of 4,5-dichlorophthalic anhydride with various amines, DFT calculations have been used to analyze the electronic and structural properties of the reactants, intermediates, and products. mdpi.com

The reaction mechanism can be broken down into the following key stages, each with its own intermediates and transition states:

Nucleophilic Attack: The initial approach of the amino group to the carbonyl carbon of phthalic anhydride leads to the formation of a first transition state (TS1). This step is characterized by the elongation of the C=O bond and the formation of the new N-C bond. The resulting tetrahedral intermediate (INT1) is a high-energy species.

Ring Opening: Following the formation of INT1, a proton transfer likely occurs, leading to the opening of the anhydride ring to form the more stable phthalamic acid intermediate (INT2). This intermediate is often stable enough to be isolated under certain conditions.

Computational studies on the Robinson-Gabriel synthesis, a related reaction, have utilized DFT to compare different mechanistic pathways and explain product selectivity based on the calculated activation Gibbs free energies of the transition states. Such studies provide a framework for understanding the factors that control the reaction, including the influence of substituents and reaction conditions.

Table 2: Hypothetical Intermediates and Transition States in the Synthesis of this compound

| Species | Description | Key Structural Features |

| Reactants | 4-amino-2-hydroxybutyric acid + Phthalic Anhydride | Separate molecules |

| TS1 | Transition state for nucleophilic attack | Partial N-C bond formation, elongated C=O bond |

| INT1 | Tetrahedral intermediate | Sp³ hybridized carbonyl carbon, charged oxygen and nitrogen |

| INT2 | Phthalamic acid intermediate | Open-chain amide-acid structure |

| TS2 | Transition state for cyclization | Forming five-membered ring, partial C-N bond formation, partial C-OH bond breaking |

| Product | This compound + Water | Stable phthalimide ring |

This table is a conceptual representation of the species involved in the reaction pathway, based on general mechanisms of acylation and cyclization.

Further detailed computational studies, specifically focusing on the substrate 4-amino-2-hydroxybutyric acid, would be invaluable to precisely map the potential energy surface, identify the true nature of all intermediates and transition states, and quantify the energetic barriers for each step. Such studies would provide a deeper understanding of the reaction mechanism and could aid in the rational design of more efficient synthetic routes.

Synthesis of Structurally Modified Phthalimido-Butyric Acid Analogues

Structural modification of 4-phthalimido-2-hydroxybutyric acid analogues often involves the introduction of various substituents onto the aromatic phthalimide ring or alteration of the core structure itself. For instance, the synthesis of halogenated analogues, such as 2,3,4,5-tetrachlorophthalimide derivatives, has been explored. The synthesis of these compounds can start from the corresponding substituted phthalic anhydrides. For example, 2,3,4,5-tetrachlorophthalic anhydride can be reacted with an appropriate amino-functionalized precursor to yield the tetrachlorophthalimido derivative. nih.gov

Another approach involves the modification of the core phthalimide structure to a related benzamide. For example, 2,3,4,5-tetrachlorobenzamides can be synthesized from 2,3,4,5-tetrachlorophthalic acid or its anhydride. This transformation can be achieved by heating in water with a catalyst like sodium hydroxide, followed by derivatization of the resulting benzoic acid to the corresponding amide. nih.gov These synthetic strategies allow for the introduction of a wide array of functional groups, leading to a library of structurally diverse analogues.

Table 1: Examples of Structurally Modified Analogues

| Parent Compound | Modification Strategy | Resulting Analogue Class | Potential Research Interest |

|---|---|---|---|

| 4-Phthalimido-2-hydroxybutyric acid | Halogenation of Phthalimide Ring | Tetrachlorophthalimido-butyric acid derivatives | Glycosidase Inhibition Studies nih.gov |

Derivatization for Conjugate Formation

The functional groups of 4-phthalimido-2-hydroxybutyric acid, namely the carboxylic acid and hydroxyl group, serve as convenient handles for covalent attachment to other molecules, forming conjugates. This derivatization is a key strategy for integrating the molecule into larger systems, such as peptides or for attaching functional moieties.

The carboxylic acid group of 4-phthalimido-2-hydroxybutyric acid allows for its integration into peptide chains through the formation of an amide bond. This process typically involves the activation of the carboxylic acid using standard peptide coupling reagents, followed by reaction with the N-terminus of a peptide or the amino group of an amino acid. The hydroxyl group could also be used as a point of attachment, potentially forming an ester linkage with a carboxylic acid group on a peptide or amino acid.

Peptide conjugation is a widely used strategy to improve the properties of molecules. nih.gov For example, attaching a molecule to a peptide can enhance its binding affinity to a target receptor. mdpi.com This is often achieved by increasing the number of interaction sites between the conjugate and the target. mdpi.com The synthesis of such hybrid structures enables the exploration of new chemical space and the combination of the properties of the phthalimido-butyric acid moiety with those of the peptide or amino acid.

Thiourea (B124793) derivatives represent a significant class of compounds with a broad range of applications. nih.govmdpi.com The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. researchgate.netanalis.com.my To create a thiourea derivative of a molecule like 4-phthalimido-2-hydroxybutyric acid, one would first need to introduce an amino group. This could be achieved by modifying the parent structure, for example, by starting with an amino-substituted phthalimide.

A general synthetic route involves the reaction of an appropriate aminophenyl-substituted phthalimido-butyric acid derivative with an isothiocyanate, such as phenylisothiocyanate, often in a solvent like dichloromethane (B109758) and refluxed for several hours. researchgate.netanalis.com.my The resulting thiourea derivative incorporates both the phthalimido-butyric acid scaffold and the functional thiourea group. These derivatives are of interest for their potential coordination chemistry and biological activities. nih.govmdpi.com

Table 2: General Scheme for Thiourea Derivative Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Stereochemical Purity and Control in Derivative Synthesis

The carbon atom bearing the hydroxyl group in 4-phthalimido-2-hydroxybutyric acid is a chiral center, meaning the molecule exists as a pair of enantiomers ((R) and (S) forms). The separation and synthesis of enantiomerically pure forms are crucial, as different enantiomers can have distinct biological properties.

Chiral separation of racemic mixtures is a common strategy to obtain pure enantiomers. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective for the enantioseparation of structurally related phthalimide derivatives like thalidomide (B1683933). mdpi.com The choice of the specific CSP and the mobile phase (e.g., methanol, ethanol, acetonitrile) can significantly influence the separation efficiency and even the elution order of the enantiomers. mdpi.com For example, a Chiralcel OJ-H column has been shown to be effective in baseline-separating all enantiomeric pairs of certain thalidomide analogues. mdpi.com

Alternatively, stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral starting materials or chiral catalysts. For instance, stereoselective methods have been developed for the synthesis of related chiral oxazolidinone derivatives from chiral aziridines, proceeding in a regio- and stereoselective manner. researchgate.net Such strategies provide control over the stereochemistry during the synthesis, avoiding the need for subsequent resolution of a racemic mixture.

Table 3: Methods for Stereochemical Control

| Method | Description | Key Considerations | Example Application |

|---|---|---|---|

| Chiral HPLC | Separation of a racemic mixture using a chiral stationary phase (CSP). nih.gov | Choice of CSP (e.g., polysaccharide-based), mobile phase composition, flow rate, temperature. mdpi.com | Separation of thalidomide analogue enantiomers using Chiralpak AD and Chiralcel OJ-H columns. mdpi.com |

| Stereoselective Synthesis | Direct synthesis of a single enantiomer using chiral precursors or catalysts. | Design of chiral auxiliaries or catalysts, control of reaction conditions to ensure high enantiomeric excess. | Synthesis of trans-oxazolidinones from trans-aziridine-2-carboxylates. researchgate.net |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utility in Active Pharmaceutical Ingredient (API) Production

The stereochemical and functional features of 4-phthalimido-2-hydroxybutyric acid make it a valuable intermediate in the synthesis of pharmaceutically active compounds, where precise stereochemistry is often crucial for biological activity.

The most prominent application of 4-phthalimido-2-hydroxybutyric acid is in the semi-synthesis of amikacin, a broad-spectrum aminoglycoside antibiotic. nih.govgoogle.com Amikacin is derived from kanamycin (B1662678) A through the acylation of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring with an L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) side chain. nih.govepo.org The core challenge in this synthesis is achieving regioselective acylation at the N-1 position, as kanamycin A possesses four acylable amino groups. epo.org

To achieve this selectivity, L-HABA is first protected, with 4-phthalimido-2-hydroxybutyric acid (often abbreviated as PHBA) being a key intermediate in this strategy. google.comgoogle.com The synthesis involves protecting 2(S)-4-amino-2-hydroxybutyric acid (AHBA) with phthalic anhydride (B1165640) to yield 2(S)-4-phthalimido-2-hydroxybutyric acid (PHBA). google.com This protected acid is then activated and coupled with a suitably protected kanamycin A derivative.

One patented method describes a direct acylation process where γ-4-phthalimido-2-hydroxybutyric acid is used as the raw material. google.com In this process, silyl-protected kanamycin A is directly acylated with PHBA using a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBT). google.com This direct approach simplifies the production process by avoiding the separate preparation of an active ester. google.com The final steps involve the removal of the protecting groups (acidolysis for the silyl (B83357) groups and hydrazinolysis for the phthalimide (B116566) group) to yield amikacin. google.com

| Step | Reactants | Reagents/Catalysts | Product | Purpose | Reference |

| 1 | Kanamycin A | Silylating agent (e.g., Hexamethyldisilazane) | Silyl Kanamycin A | Protect hydroxyl and amino groups | google.com |

| 2 | Silyl Kanamycin A, γ-4-Phthalimido-2-hydroxybutyric acid (PHBA) | Condensing Agent (DCC), Catalyst (DMAP or HOBT) | Acylated Product | Regioselective acylation at the N-1 position | google.com |

| 3 | Acylated Product | Acid, Hydrazine | Amikacin | Deprotection to yield the final API | google.com |

| Interactive Data Table: Key Steps in Amikacin Synthesis using PHBA |

The structural motif of 4-amino-2-hydroxybutyric acid, for which 4-phthalimido-2-hydroxybutyric acid is a protected precursor, is a component of several biologically active molecules beyond amikacin. For instance, the native antibiotic butirosin (B1197908) contains an (S)-4-amino-2-hydroxybutyric acid (AHBA) substituent at the C1-amine position, which provides protection against certain aminoglycoside-modifying enzymes. nih.gov This natural defense mechanism has inspired the chemical synthesis of other aminoglycosides like isepamicin (B1207981) and arbekacin (B1665167) by attaching the 1-N-AHBA side chain to gentamicin (B1671437) B and kanamycin B, respectively. nih.gov

As a stable, protected form of this crucial side chain, 4-phthalimido-2-hydroxybutyric acid serves as a fundamental chiral building block for creating libraries of these semi-synthetic antibiotics. Its utility extends to the synthesis of other complex chiral molecules where a γ-amino-α-hydroxy acid moiety is required. The compound provides a synthetically tractable way to introduce this pharmacophore into various molecular backbones.

Contribution to the Expansion of Unnatural Amino Acid Libraries

Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel properties. 4-Phthalimido-2-hydroxybutyric acid is, in essence, a protected, non-proteinogenic amino acid. The phthalimide group is a classic and robust protecting group for amines in amino acid chemistry, making the compound compatible with standard peptide synthesis methodologies. sphinxsai.comresearchgate.net

Its incorporation into synthesis workflows contributes to the diversity of UAA libraries in several ways:

Functional Diversity : It introduces both a hydroxyl group and a protected amine on an aliphatic chain, offering sites for secondary modifications. The hydroxyl group can be used to form esters, ethers, or be involved in hydrogen bonding within a larger molecule.

Stereochemical Control : As a chiral compound, it allows for the synthesis of stereochemically defined peptides and peptidomimetics. sigmaaldrich.com

Scaffold Elaboration : The butanoic acid backbone provides a different spacing and conformational flexibility compared to the more common α-amino acids, influencing the secondary structure of resulting peptides.

The synthesis of N-phthalimide amino acid derivatives is a well-established field, and 4-phthalimido-2-hydroxybutyric acid fits within this class of valuable synthetic intermediates. sphinxsai.comresearchgate.net

Strategic Use in the Construction of Complex Molecular Scaffolds

A molecular scaffold is a core structure from which a variety of derivatives can be built. mdpi.com The multiple functional groups of 4-phthalimido-2-hydroxybutyric acid make it an excellent starting point for constructing complex molecular scaffolds. mdpi.com

The carboxylic acid can be converted into an amide, ester, or ketone, or reduced to an alcohol, allowing for chain extension or linkage to other molecular fragments.

The hydroxyl group offers another point of attachment or modification.

The phthalimide-protected amine , after deprotection, provides a nucleophilic site for further functionalization.

The chiral center at the C2 position imparts stereochemistry to the entire scaffold, which is critical in applications like asymmetric catalysis and medicinal chemistry.

The phthalimide moiety itself is a stable, planar, and aromatic structure that can be a core component of a larger molecular design, sometimes used for its specific interactions or as a rigid linker. mdpi.comacs.org By strategically manipulating the different functional groups, chemists can use 4-phthalimido-2-hydroxybutyric acid to build diverse and complex three-dimensional structures for use in materials science and drug discovery. mdpi.com

Preclinical and in Vitro Investigation of Biological Activities

Exploration of Metabolic Pathway Modulation and Enzyme Interactions

Currently, there is limited specific information in the scientific literature detailing the metabolic pathways and direct enzyme interactions of 4-Phthalimido-2-hydroxy butyric acid. However, the constituent parts of the molecule, 2-hydroxybutyric acid and the phthalimide (B116566) group, are known to be involved in various biological processes.

2-Hydroxybutyric acid is a byproduct of amino acid catabolism (specifically threonine and methionine) and the synthesis of glutathione. hmdb.cahmdb.ca It is primarily produced in the liver, and its levels can indicate shifts in energy metabolism and oxidative stress. hmdb.cahmdb.ca Studies have identified 2-hydroxybutyric acid as a potential biomarker for insulin (B600854) resistance and certain metabolic disorders. hmdb.ca Its metabolism is linked to the enzyme lactate (B86563) dehydrogenase. hmdb.ca

Phthalimide derivatives have been investigated for their interaction with various enzymes. For instance, certain hybrids of phthalimide and hydantoin (B18101) have been studied as inhibitors of human carbonic anhydrase (CA) isoforms, showing moderate inhibitory effects on hCA VI, VII, and IX. nih.gov Additionally, molecular docking studies have explored the potential of phthalimide derivatives to act as inhibitors of enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2), which are targets in cancer therapy. unirioja.es

While these findings relate to the structural components of this compound, further research is required to elucidate the specific metabolic fate and enzymatic interactions of the compound itself.

Assessment of Biological Effects of Related Phthalimide Derivatives

The phthalimide moiety is a core component in a multitude of synthetic compounds that demonstrate significant biological activities. biomedgrid.com Extensive research has been conducted on derivatives of phthalimide, revealing their potential in various therapeutic areas. researchgate.netresearchgate.net

The antiviral potential of phthalimide derivatives has been a subject of considerable interest. Several studies have evaluated these compounds against various viruses, including Human Immunodeficiency Virus (HIV).

One study highlighted that an N-1-adamantyl-4-aminophthalimide derivative showed notable activity against HIV, with an EC50 value of 4.78 µg/mL. biomedgrid.com However, other research on a series of N-substituted phthalimide derivatives found that while they exhibited cytotoxicity against MT-4 cells, none showed significant anti-HIV-1 or anti-HIV-2 activity. ipindexing.comslideshare.net Another investigation into tetrahydrophthalimide derivatives designed as HIV-1 reverse transcriptase (RT) inhibitors found that the compounds displayed only weak inhibitory activity at a concentration of 20 μM. nih.gov A quantitative structure-activity relationship (QSAR) study was also performed on phthalimide derivatives to understand the structural features contributing to HIV-1 RT inhibition. thaiscience.info

The research indicates that while the phthalimide scaffold is a candidate for developing antiviral agents, the specific substitutions on the phthalimide ring are crucial for potent activity.

Phthalimide derivatives have been widely investigated for their effects on the central nervous system, particularly as anticonvulsant agents. biomedgrid.com Their mechanisms of action are often linked to the modulation of neurological systems, including the GABAergic system.

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability, and its levels in the synapse are controlled by GABA transporters (GATs). nih.gov Inhibiting these transporters can increase GABA levels, representing a therapeutic strategy for conditions like epilepsy. nih.gov While direct inhibition of GATs by this compound has not been documented, the development of phthalimide-GABA analogs suggests that this chemical class is being explored for its potential to interact with the GABAergic system. researchgate.net The structural similarity of some phthalimide derivatives to known GAT inhibitors makes this an area of ongoing research.

A significant body of research supports the anticonvulsant properties of phthalimide derivatives. biomedgrid.comresearchgate.net These compounds have shown efficacy in various preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govresearchgate.net

One proposed mechanism for their anticonvulsant effect is the inhibition of voltage-gated sodium channels, a profile similar to the established antiepileptic drug phenytoin (B1677684). nih.gov Docking studies suggest that phthalimide derivatives may interact with these channels, although at a different site than phenytoin. nih.gov The anticonvulsant activity is influenced by the nature of the substituents on the phthalimide structure, with factors like lipophilicity and the size of aromatic moieties playing a role in their potency. nih.gov Some synthesized derivatives have been found to be more potent than phenytoin in both clonic and tonic seizure models. nih.govresearchgate.net

| Compound Type | Seizure Model | Observed Effect | Reference |

|---|---|---|---|

| 2-Substituted Phthalimide Analogues | Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) | All tested analogues showed protection. Some were more potent than phenytoin. | nih.govresearchgate.net |

| N-phenylphthalimide derivatives | MES Test | Potent activity observed. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, 6 Hz, scPTZ | Compound 14 showed broad-spectrum anticonvulsant activity. | mdpi.com |

The versatility of the phthalimide scaffold extends to anti-inflammatory and anticancer activities. nih.gov

Anti-inflammatory Activity: Phthalimide derivatives have demonstrated significant anti-inflammatory properties. biomedgrid.com A key mechanism is the modulation of tumor necrosis factor-alpha (TNF-α), a primary mediator of inflammation. biomedgrid.comnih.gov Several studies have shown that synthesized phthalimide analogues can inhibit TNF-α production, in some cases surpassing the activity of thalidomide (B1683933), a well-known phthalimide drug with immunomodulatory effects. biomedgrid.comrsc.org For example, a compound known as LASSBio 468 showed potent inhibitory activity on neutrophil recruitment, which was linked to its effect on TNF-α levels. nih.gov Other derivatives have been shown to reduce nitric oxide (NO) production in macrophages and inhibit COX-2, another important target in inflammation. biomedgrid.commdpi.com

| Compound/Derivative | Mechanism/Model | Key Finding | Reference |

|---|---|---|---|

| N-phenyl-phthalimide sulfonamides (e.g., LASSBio 468) | Inhibition of TNF-α; LPS-induced neutrophil recruitment | Potent inhibitory activity with an ED50 of 2.5 mg/kg. | nih.gov |

| Various Phthalimide Analogues | Modulation of TNF-α production | Significant results at 10 and 100 µM, surpassing thalidomide activity. | biomedgrid.com |

| N-acylhydrazones derived from phthalimide | Inhibition of TNF-α and IL-1β secretion | Compounds 6b and 9c substantially impaired TNF-α secretion and expression. | rsc.org |

| Phthalimide IIh | Lipopolysaccharide (LPS)-induced inflammation | IC50 of 8.7 μg/ml for inhibiting NO overproduction. | biomedgrid.com |

Anticancer Activity: The phthalimide structure is a recognized scaffold for the development of new anticancer agents. unirioja.esresearchgate.net Derivatives have been tested against a variety of human cancer cell lines, including breast (MCF-7, 4T1, MDA-MB-468), cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, showing promising antiproliferative activity. unirioja.esbohrium.comproquest.com For instance, certain phthalimide derivatives with disulfide bonds exhibited higher antiproliferative effects than the standard drug 5-fluorouracil, with some compounds showing IC50 values in the low micromolar range. bohrium.com The cytotoxic effects often appear to be selective for cancer cells, with lower toxicity observed against normal cell lines. unirioja.esbohrium.com The proposed mechanisms for their anticancer action include the induction of apoptosis (programmed cell death), as evidenced by increased caspase-3 activity and DNA fragmentation. proquest.comnih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole-phthalimide hybrid (5b) | MCF-7 (Breast) | 0.2 µM | proquest.com |

| Thiazole-phthalimide hybrid (5g) | PC-12 (Pheochromocytoma) | 0.43 µM | proquest.com |

| Thiazole-phthalimide hybrid (5k) | MDA-MB-468 (Breast) | 0.6 µM | proquest.com |

| Phthalimide with disulfide bond (9b) | A549 (Lung) | 2.86 µM | bohrium.com |

| Phthalimide with disulfide bond (6b) | HeLa (Cervical) | 2.94 µM | bohrium.com |

| Phthalimide with disulfide bond (9b) | MCF-7 (Breast) | 3.21 µM | bohrium.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. For phthalimide (B116566) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating key intermolecular interactions.

In a typical molecular docking workflow, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, in this case, 4-Phthalimido-2-hydroxy butyric acid, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

Studies on various phthalimide analogs have demonstrated their potential to interact with a range of biological targets, including enzymes and DNA. For instance, docking studies of phthalimide derivatives have been conducted against targets such as HIV-1 reverse transcriptase, Mycobacterium tuberculosis enoyl reductase (InhA), DNA gyrase B, and soluble epoxide hydrolase. nih.govthaiscience.infonih.gov These studies have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of these compounds. nih.gov For example, in a study on novel phthalimide analogs as potential antitubercular agents, molecular docking revealed that the phthalimide moiety could form key interactions with the active site residues of the target enzymes. nih.gov

The insights gained from such docking studies are pivotal for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The binding energies and interacting residues for a selection of phthalimide derivatives with their respective targets from various studies are presented below.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phthalimide Derivative 11 | HIV-1 Reverse Transcriptase | -9.50 | Not Specified | thaiscience.info |

| Phthalimide Derivative 25 | HIV-1 Reverse Transcriptase | -9.45 | Not Specified | thaiscience.info |

| Phthalimide Derivative 29 | HIV-1 Reverse Transcriptase | -9.30 | Not Specified | thaiscience.info |

| (2-(1,3-dioxoisoindolin-2-yl)acetyl)leucine | M. tuberculosis enoyl reductase (InhA) | Not Specified | Hydrogen bonding and hydrophobic interactions | nih.gov |

| Compound 12e (4-methoxybenzoyl substituent) | Soluble Epoxide Hydrolase | Not Specified (IC50 = 1.06 nM) | Tyr383, Tyr466, Asp335 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the ligand-target complex, offering deeper insights into the stability of the binding pose predicted by molecular docking, the conformational changes in both the ligand and the protein upon binding, and a more accurate estimation of binding free energies.

For a compound like this compound, an MD simulation would typically start with the docked complex of the molecule and its target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses these forces to predict their movements over a certain period, often in the nanosecond to microsecond range.

The primary outcomes of MD simulations in the context of ligand-target interactions include:

Conformational Stability: Assessing whether the ligand remains in the binding pocket in the orientation predicted by docking.

Interaction Stability: Analyzing the persistence of key hydrogen bonds and hydrophobic contacts over time.

Binding Free Energy Calculation: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the strength of the interaction.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in deriving these relationships.

A QSAR study involves a series of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity.

Such computational SAR studies provide a predictive framework for designing new, more potent analogs of this compound. By understanding which structural features are critical for activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthesis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the real-time monitoring of the synthesis of 4-Phthalimido-2-hydroxy butyric acid and for the final assessment of its purity. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of the polar analyte from nonpolar impurities.

During synthesis, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms allow chemists to track the consumption of reactants and the formation of the product. By comparing the peak areas, the reaction progress and conversion rate can be quantified.

For purity assessment, a validated HPLC method is used to detect and quantify any residual starting materials, by-products, or degradation products in the final compound. The purity is typically determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95% or 98%, is crucial for subsequent applications. While specific operational parameters can vary, a typical analysis might involve a C18 column and a mobile phase consisting of a gradient mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.comlgcstandards.com

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~12.5 min |

| Purity Result | >98% |

Note: This table represents typical conditions and is for illustrative purposes.

Spectroscopic Approaches for Structural Confirmation and Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For the (S)-enantiomer of this compound, specific chemical shifts confirm the presence of the phthalimido group, the butyric acid backbone, and the hydroxyl group. chemicalbook.com The aromatic protons of the phthalimide (B116566) ring typically appear as a multiplet in the downfield region (around 7.8 ppm). The proton on the carbon bearing the hydroxyl group (the α-carbon) shows a characteristic shift, and the adjacent methylene (B1212753) protons exhibit distinct signals due to their different chemical environments. chemicalbook.com

Table 2: ¹H NMR Spectral Data for (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.86 | Multiplet |

| OH | ~5.36 | Singlet (broad) |

| CH(OH) | ~4.05 | Multiplet |

| CH₂-N | ~3.72 | Multiplet |

| CH₂-CH(OH) | ~2.04 / ~1.86 | Multiplet |

Solvent: DMSO-d₆, Frequency: 400 MHz. Note: Chemical shifts can vary slightly based on solvent and concentration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the structure. In electrospray ionization (ESI-MS), the compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₁₂H₁₁NO₅), the expected monoisotopic mass is approximately 249.06 Da. nih.gov The mass spectrum often shows a prominent peak corresponding to the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of water or CO₂, and fragments corresponding to the phthalimide group, which corroborates the proposed structure. chemicalbook.com

Table 3: Mass Spectrometry Data for (S)-2-hydroxy-4-phthalimidobutyric acid chemicalbook.com

| Ion | m/z (Observed) | Interpretation |

| [M] | 249.0 | Molecular Ion |

| [M-H₂O] | 174.0 | Loss of water and CO₂ from parent |

| [Phthalimide fragment] | 160.0 | Fragment corresponding to C₈H₄NO₂ |

| [C₈H₄O₂] | 147.0 | Phthalic anhydride (B1165640) fragment |

| [C₇H₄O] | 130.0 | Phthalimide-related fragment |

| [C₆H₄CO] | 104.0 | Benzoyl fragment |

| [C₆H₅] | 76.0 | Phenyl fragment |

Source Temperature: 190 °C, Sample Temperature: 170 °C, Direct, 75 eV.

Chiral Analysis for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and this is achieved through chiral analysis. The primary method for determining the enantiomeric excess (ee) is chiral HPLC.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, their separation. CSPs derived from polysaccharides (like cellulose (B213188) or amylose) coated on a silica (B1680970) support or those based on cinchona alkaloids are effective for separating the enantiomers of various hydroxycarboxylic acids. nih.gov By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Another potential, though less common, technique is the use of circular dichroism (CD) spectroscopy. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to determine enantiomeric excess without the need for chromatographic separation. nih.govrsc.org

Q & A

What are the optimal reaction conditions for synthesizing 4-Phthalimido-2-hydroxy butyric acid to maximize yield and purity?

Basic Research Question

Synthesis of this compound typically involves nucleophilic substitution and hydrolysis steps. Based on analogous phthalimide syntheses (e.g., 4-aryloxyphthalic acids), the following methodological approach is recommended:

- Precursor selection : Use activated intermediates like 4-nitro-N-methylphthalimide (as in ) to facilitate aryloxy group introduction.

- Reaction parameters : Optimize temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and reaction time (6–24 hours) to balance yield and side-product formation.

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Characterization : Confirm structure via (phthalimide protons at δ 7.8–8.2 ppm) and FT-IR (C=O stretching at ~1770 cm) .

How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Advanced Research Question

Contradictions in biological data often arise from variability in experimental design. To address this:

- Standardize assays : Adopt protocols from validated kits (e.g., phosphatidylcholine assay guidelines in and ), including defined incubation times and reagent concentrations.

- Control for impurities : Use HPLC (C18 column, UV detection at 254 nm) to verify compound purity (>95%) and rule out by-products.

- Replicate conditions : Cross-validate results under identical pH, temperature, and cell culture conditions.

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends, accounting for outliers via Grubbs’ test .

What analytical techniques are most effective for assessing the stability of this compound under varying pH and temperature?

Basic Research Question

Stability studies require a combination of techniques:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via TLC or HPLC.

- Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min up to 300°C.

- pH-solubility profile : Measure solubility in buffers (pH 1–12) using UV-Vis spectroscopy (λ ~270 nm for phthalimide derivatives) .

How can researchers mitigate low yields during the hydrolysis step of this compound synthesis?

Advanced Research Question

Low yields in hydrolysis may result from incomplete reaction or side-product formation. Mitigation strategies include:

- Alkaline hydrolysis optimization : Use 2 M NaOH at 80°C with continuous stirring for 6–8 hours. Quench with HCl (pH 2–3) to precipitate the product.

- By-product analysis : Identify intermediates via LC-MS (e.g., m/z for phthalic acid fragments). Adjust reaction time to minimize over-hydrolysis.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Safety considerations are paramount due to the compound’s toxicity profile (similar to 4-phenylbutyric acid in and ):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (risk of respiratory irritation, H335).

- First aid : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, use emergency eyewash stations .

What computational modeling approaches can predict the reactivity of this compound in novel reactions?

Advanced Research Question

Computational tools enable mechanistic insights:

- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for hydrolysis or substitution reactions.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the hydroxy and phthalimide groups.

- Solvent effects : Simulate solvation in water/DMSO using COSMO-RS to optimize reaction conditions .

How should researchers address conflicting solubility data reported for this compound?

Advanced Research Question

Discrepancies in solubility often stem from measurement techniques. To reconcile

- Standardize methods : Use the shake-flask method with HPLC quantification.

- Control temperature : Conduct experiments at 25°C ± 0.5°C using a thermostatic bath.

- Document solvent purity : Ensure solvents (e.g., ethanol, DMSO) are HPLC-grade and degassed.

- Report crystal form : Characterize polymorphs via X-ray diffraction, as amorphous vs. crystalline forms differ in solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.